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molecular formula C11H12N2O4 B8474955 N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methylprop-2-enamide CAS No. 821765-22-4

N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methylprop-2-enamide

Cat. No. B8474955
M. Wt: 236.22 g/mol
InChI Key: HNGBSUKLRQXBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390923B2

Procedure details

N-(3-Hydroxymethyl-4-nitrophenyl)-2-methylacrylamide was prepared as described in Example 1a starting from (5-Amino-2-nitrophenyl)methanol and methacryloyl chloride. 1H NMR (400 MHz, DMSO-d6): 1.97 (3H, s), 4.85 (2H, d, J=5.2 Hz), 5.56 (1H, t, J=5.2 Hz), 5.61 (1H, s), 5.90 (1H, s), 7.93 (1H, dd, J=9.0 Hz, J=2.1 Hz), 8.11 (1H, d, J=9.0 Hz), 8.20 (1H, d, J=2.1 Hz), 10.32 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH2:8][OH:9])[CH:7]=1.[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[OH:9][CH2:8][C:6]1[CH:7]=[C:2]([NH:1][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])[CH:3]=[CH:4][C:5]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C1)CO)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C=CC1[N+](=O)[O-])NC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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